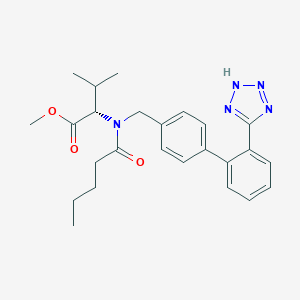

Valsartan methyl ester

Description

Properties

IUPAC Name |

methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTNRXYTECQKFO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468616 | |

| Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137863-17-3 | |

| Record name | N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-OXOPENTYL)-N-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BZQ418Z0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of Valsartan Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Valsartan methyl ester, an important intermediate in the synthesis of the angiotensin II receptor antagonist, Valsartan. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C25H31N5O3, with a molecular weight of 449.55 g/mol .[1] The spectroscopic data presented below serves to confirm the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A Korean patent provides the following partial ¹H NMR data for this compound in a CDCl₃ solvent.[2]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (Partial) |

| 7.78 | d | 1H | Aromatic |

| 7.64 | t | 1H | Aromatic |

| 7.40-7.60 | m | 6H | Aromatic |

| 3.93 | d | 1H | -CH₂- |

| 3.77 | s | 3H | -OCH₃ |

Note: This data is incomplete and does not account for all protons in the molecule, particularly those of the valine and pentanoyl moieties. Further analysis would be required for complete assignment.

¹³C NMR Data

No experimental ¹³C NMR peak list for this compound was found in the available search results. However, based on the structure and data from similar compounds, the following table provides an estimated range for the chemical shifts of the carbon atoms.

| Chemical Shift (δ) ppm (Estimated) | Carbon Type |

| 170-175 | Ester Carbonyl (C=O) |

| 170-175 | Amide Carbonyl (C=O) |

| 120-160 | Aromatic & Tetrazole Carbons |

| 50-60 | -OCH₃ |

| 40-60 | Aliphatic CH & CH₂ |

| 10-40 | Aliphatic CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of Valsartan, with the key difference being the presence of an ester functional group instead of a carboxylic acid. The characteristic absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch (Tetrazole) |

| 2850-3000 | C-H Stretch (Aliphatic) |

| ~1740 | C=O Stretch (Ester) |

| ~1650 | C=O Stretch (Amide) |

| 1450-1600 | C=C Stretch (Aromatic) |

| 1000-1300 | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule is expected to be the base peak.

| m/z | Ion |

| 450.2 | [M+H]⁺ |

| 472.2 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Sweep Width: 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled ¹³C experiment.

-

Sweep Width: 0-220 ppm.

-

Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform or dichloromethane).

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

An acid, such as formic acid (0.1% v/v), may be added to the solvent to promote protonation in positive ion mode.

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent flow rate.

-

Mass Range: m/z 100-1000.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Caption: A flowchart illustrating the key stages in the spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Physical Characteristics of Valsartan Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan methyl ester, a key intermediate in the synthesis of the widely prescribed antihypertensive drug Valsartan, is a subject of significant interest in pharmaceutical research and development. It is also classified as Valsartan Related Compound E, an impurity that requires careful monitoring and control during drug manufacturing. A thorough understanding of its physical characteristics is paramount for process optimization, quality control, and formulation development. This technical guide provides an in-depth overview of the physical properties of this compound, supported by detailed experimental protocols and visual representations of its synthetic pathway.

Core Physical and Chemical Properties

A summary of the key physical and chemical identification data for this compound is presented below.

| Property | Value | References |

| Chemical Name | N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | [1] |

| Synonyms | Valsartan Related Compound E, (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | [2] |

| CAS Number | 137863-17-3 | [3] |

| Molecular Formula | C₂₅H₃₁N₅O₃ | [3] |

| Molecular Weight | 449.55 g/mol | [3][4] |

| Appearance | White to Off-White Solid/Crystalline Powder | [5][6] |

Detailed Physical Characteristics

The following table summarizes the key physical characteristics of this compound, crucial for its handling, processing, and analysis.

| Characteristic | Value | References |

| Melting Point | 129-130°C | [1][2] |

| Boiling Point (Predicted) | 647.7 ± 65.0 °C | [7] |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Insoluble in water. | [1][2] |

| Storage Temperature | 2-8°C | [5] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound are provided below. These protocols are based on standardized pharmacopeial and international guidelines.

Melting Range Determination (Adapted from USP General Chapter <741>)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., capillary tube apparatus)

-

Capillary tubes (thin-walled, sealed at one end)

-

Thermometer, calibrated

-

Mortar and pestle

Procedure:

-

Sample Preparation: Gently powder a small amount of this compound using a clean, dry mortar and pestle.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube to a height of 2-4 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate:

-

For an unknown sample, a rapid heating rate (e.g., 10-20°C/minute) can be used to determine an approximate melting range.

-

For a more precise determination, use a slower heating rate of 1-2°C per minute, starting from a temperature approximately 10°C below the expected melting point.

-

-

Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the last solid particle melts.

-

Reporting: Report the determined melting range. For this compound, this is expected to be in the range of 129-130°C[1][2].

Solubility Determination

1. Water Solubility (Adapted from OECD Guideline 105: Water Solubility - Flask Method)

Objective: To determine the solubility of this compound in water.

Apparatus:

-

Flask with a stirrer (e.g., magnetic stirrer)

-

Constant temperature bath (set to 20 ± 0.5 °C)

-

Analytical balance

-

Centrifuge or filtration apparatus (with a filter that does not interact with the substance)

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: Add a small, known amount of this compound to a known volume of water in a flask. Stir for 24 hours at 20°C. Observe visually for undissolved particles. This helps in estimating the amount of substance to be used in the final test.

-

Definitive Test:

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Place the flask in a constant temperature bath at 20 ± 0.5 °C and stir until equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV.

-

Reporting: Express the solubility in g/L. Based on available data, this compound is reported to be insoluble in water[1][2].

2. Solubility in Organic Solvents (General Shake-Flask Method)

Objective: To determine the solubility of this compound in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Apparatus:

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature environment (e.g., laboratory bench at a controlled room temperature)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters compatible with the organic solvent)

-

Analytical method for quantification (e.g., HPLC-UV or Gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the respective organic solvent (Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone).

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient period for the undissolved solid to settle. Alternatively, filter the solution using a syringe filter compatible with the solvent.

-

Quantification:

-

Gravimetric Method: Transfer a known volume of the clear supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the container with the residue. The difference in weight gives the mass of the dissolved solid.

-

Chromatographic Method (HPLC-UV): Dilute a known volume of the clear supernatant with a suitable solvent and analyze the concentration using a validated HPLC-UV method.

-

-

Reporting: Express the solubility in g/L or mg/mL. This compound is reported to be soluble in these organic solvents[1][2].

Synthetic Pathway and Experimental Workflow

This compound is a key intermediate in the synthesis of Valsartan. The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway for this compound.

Logical Workflow for Synthesis

The synthesis of this compound typically involves a multi-step process, which can be visualized as a logical workflow.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Biological Activity of Valsartan Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan is a potent, orally active, and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, widely utilized in the management of hypertension and heart failure.[1][2][3] It functions by blocking the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[4][5] Valsartan methyl ester is a key synthetic intermediate and a prodrug form in the manufacturing of Valsartan.[6][7][8] In biological systems, the ester is hydrolyzed to yield the active carboxylic acid moiety, Valsartan, which then exerts its pharmacological effects. This guide provides a detailed overview of the biological activity of Valsartan, stemming from its methyl ester precursor, focusing on its mechanism of action, relevant signaling pathways, quantitative activity data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Valsartan exerts its therapeutic effects by selectively and competitively blocking the binding of the hormone angiotensin II to its primary receptor, the AT1 subtype.[5][9][10] This receptor is found in numerous tissues, including vascular smooth muscle and the adrenal gland.[6][11] The affinity of Valsartan for the AT1 receptor is approximately 30,000 times greater than its affinity for the AT2 receptor, ensuring a highly specific action.[1]

By preventing angiotensin II from binding to the AT1 receptor, Valsartan inhibits the major downstream physiological effects of this hormone. These effects include potent vasoconstriction, the release of aldosterone from the adrenal glands (which promotes sodium and water retention), cardiac stimulation, and the release of antidiuretic hormone (ADH).[2][4][5] The net result of this blockade is vasodilation, reduced sodium and water reabsorption, and a subsequent decrease in blood pressure.[5]

Signaling Pathways

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of Valsartan involves the direct interruption of the RAAS pathway. The diagram below illustrates the cascade and the specific point of intervention by Valsartan. Angiotensin II is the principal pressor agent of this system, and its blockade at the AT1 receptor is the key to Valsartan's antihypertensive effect.[4][5]

Cardioprotective CHOP/Puma Signaling Pathway

Beyond its primary antihypertensive role, research suggests Valsartan possesses cardioprotective effects, particularly in the context of diabetic cardiomyopathy. It has been shown to mitigate endoplasmic reticulum (ER) stress-induced myocardial apoptosis by down-regulating the CHOP/Puma signaling pathway.[12]

Quantitative Biological Activity Data

The potency and selectivity of Valsartan have been quantified through various in vitro assays. The following table summarizes key binding and inhibitory metrics.

| Parameter | Value | Assay Conditions | Source |

| Ki (Inhibition Constant) | 2.38 nM | Competitive binding with [125I]-AII in rat aortic smooth muscle cell membranes (AT1). | [1] |

| Kd (Dissociation Constant) | 1.44 nM | Saturation binding of [3H]Valsartan to rat aortic smooth muscle cell AT1 receptors. | [13] |

| IC50 (vs. Angiotensin II) | 0.06 µM | Inhibition of angiotensin II. | [14] |

| IC50 (vs. Pressor Response) | 0.068 µM | Inhibition of angiotensin II-induced pressor response in rabbit aorta. | [14] |

| pA2 | 8.4 | Inhibition of angiotensin II-stimulated aldosterone release in bovine adrenal glomerulosa. | [1] |

| Selectivity | ~30,000-fold | Ratio of activity at AT2 vs. AT1 receptor subtypes. | [1] |

| ED30 (Oral, In Vivo) | 1.4 mg/kg | Dose to achieve 30% of max antihypertensive effect in 2K1C renal hypertensive rats. | [1] |

| ED30 (I.V., In Vivo) | 0.06 mg/kg | Dose to achieve 30% of max antihypertensive effect in 2K1C renal hypertensive rats. | [1] |

Experimental Protocols

Protocol 1: In Vitro AT1 Receptor Competitive Binding Assay

This protocol outlines a standard method to determine the binding affinity of a test compound like Valsartan for the AT1 receptor using a competitive radioligand binding assay.[1][15][16]

Objective: To determine the inhibition constant (Ki) of Valsartan for the angiotensin II type 1 (AT1) receptor.

Methodology:

-

Membrane Preparation:

-

Harvest tissues rich in AT1 receptors (e.g., rat aortic smooth muscle, rat liver) or cultured cells overexpressing the receptor.[15][17]

-

Homogenize the tissue/cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[15]

-

Perform differential centrifugation to isolate the crude membrane fraction. A low-speed spin (e.g., 500 x g) removes nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.[15]

-

Wash the membrane pellet and resuspend in an appropriate assay buffer to a known protein concentration (determined by an assay like Bradford or BCA).[15][17]

-

-

Competitive Binding Reaction:

-

Set up assay tubes for total binding, non-specific binding (NSB), and competitive binding.

-

Total Binding: Add a fixed concentration of a radiolabeled AT1 ligand (e.g., [125I]-Sar1,Ile8-Angiotensin II) to the membrane preparation.[1][13]

-

NSB: Add the radioligand plus a high concentration of an unlabeled AT1 antagonist (e.g., 1 µM Angiotensin II or unlabeled Valsartan) to saturate the receptors.[15]

-

Competitive Binding: Add the radioligand and increasing concentrations of the test compound (Valsartan).

-

Incubate all tubes at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.[15][17]

-

-

Separation and Quantification:

-

Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters.[15]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (Valsartan) concentration.

-

Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: In Vivo Antihypertensive Activity in the 2K1C Rat Model

This protocol describes the induction of renal hypertension in rats and the subsequent evaluation of Valsartan's ability to lower blood pressure.[1][18]

Objective: To assess the dose-dependent antihypertensive effect of orally administered Valsartan in a conscious renal hypertensive rat model.

Methodology:

-

Induction of Hypertension (2K1C Model):

-

Anesthetize male rats (e.g., Wistar or Sprague-Dawley).[18]

-

Make a flank incision to expose the left kidney and renal artery.

-

Place a silver or platinum clip with a defined internal gap (e.g., 0.2 mm) around the left renal artery to constrict it, inducing renal ischemia. The right kidney remains untouched.

-

Close the incision and allow the animal to recover for several weeks (e.g., 4-6 weeks). During this period, the renin-angiotensin system becomes chronically activated, leading to sustained hypertension.

-

-

Blood Pressure Measurement:

-

Acclimatize the hypertensive rats to the blood pressure measurement apparatus (e.g., tail-cuff plethysmography) for several days before the experiment to minimize stress-induced fluctuations.

-

Record baseline systolic blood pressure and heart rate for each animal.

-

-

Drug Administration:

-

Prepare a vehicle (e.g., drinking water) and various doses of Valsartan.

-

Administer a single dose of the vehicle or Valsartan to different groups of rats via oral gavage (p.o.).[9]

-

-

Post-Dose Monitoring:

-

Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.[1]

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each animal at each time point.

-

Plot the dose-response curve (e.g., maximum decrease in blood pressure vs. log of the dose).

-

Determine the ED30 or ED50 value, representing the dose required to produce 30% or 50% of the maximum antihypertensive response.[1]

-

Conclusion

This compound serves as a crucial precursor to Valsartan, a highly potent and selective AT1 receptor antagonist. The biological activity of Valsartan is characterized by its effective blockade of the renin-angiotensin-aldosterone system, leading to significant antihypertensive effects. Quantitative in vitro and in vivo data confirm its high affinity for the AT1 receptor and its efficacy in animal models of hypertension. Furthermore, emerging research indicates additional protective roles in mitigating pathological signaling pathways involved in conditions like diabetic cardiomyopathy. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the pharmacological profile of Valsartan and related compounds.

References

- 1. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Formulation and Bioequivalence of Two Valsartan Tablets After a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Valsartan? [synapse.patsnap.com]

- 6. KR20100070908A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Valsartan | 137862-53-4 [chemicalbook.com]

- 12. Valsartan protects against ER stress-induced myocardial apoptosis via CHOP/Puma signaling pathway in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound (Standard) | Assays from Labm [assay.labm.com]

- 15. benchchem.com [benchchem.com]

- 16. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 17. academic.oup.com [academic.oup.com]

- 18. ijprajournal.com [ijprajournal.com]

Valsartan Methyl Ester: A Technical Guide to its Mechanism of Action as a Prodrug for Angiotensin II Receptor Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valsartan methyl ester is a key intermediate and prodrug in the synthesis and delivery of valsartan, a potent and selective angiotensin II receptor blocker (ARB). This technical guide delineates the mechanism of action of valsartan and the role of its methyl ester derivative. While direct pharmacological data on this compound is scarce in publicly available literature, its function as a prodrug is inferred from its chemical structure and the well-documented hydrolysis to the active moiety, valsartan. This document provides a comprehensive overview of the renin-angiotensin-aldosterone system (RAAS), the established mechanism of action of valsartan, its receptor binding affinity, and pharmacokinetic profile. Detailed experimental protocols for the synthesis of this compound and its subsequent hydrolysis to valsartan are provided, alongside visualizations of key pathways and experimental workflows.

Introduction: The Renin-Angiotensin-Aldosterone System and its Antagonism

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension, heart failure, and chronic kidney disease. The primary effector of the RAAS is angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.

Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the known cardiovascular effects of angiotensin II are mediated through the AT1 receptor.[1] Consequently, blockade of the AT1 receptor is a primary therapeutic strategy for managing conditions associated with RAAS overactivation.

Valsartan is a nonpeptide, orally active, and highly selective AT1 receptor antagonist.[2][3] It effectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its physiological effects and leading to a reduction in blood pressure.[2][4] this compound serves as a prodrug, which is hydrolyzed in vivo to the active valsartan acid.

Mechanism of Action of Valsartan

Valsartan selectively and potently antagonizes the AT1 receptor.[2][3] This blockade has several downstream effects:

-

Vasodilation: By preventing angiotensin II-mediated vasoconstriction of vascular smooth muscle, valsartan leads to a reduction in systemic vascular resistance and a decrease in blood pressure.[1]

-

Reduced Aldosterone Secretion: Inhibition of the AT1 receptor in the adrenal cortex prevents angiotensin II-stimulated aldosterone release. This leads to decreased sodium and water reabsorption in the kidneys, contributing to the antihypertensive effect.

-

Inhibition of Cellular Growth: Angiotensin II is known to have mitogenic effects, promoting the proliferation of vascular smooth muscle and cardiac myocytes, which can lead to vascular and cardiac hypertrophy. By blocking the AT1 receptor, valsartan can attenuate these proliferative effects.

The selectivity of valsartan for the AT1 receptor over the AT2 receptor is a key feature of its pharmacological profile. Valsartan has an affinity for the AT1 receptor that is approximately 20,000 to 30,000 times greater than its affinity for the AT2 receptor.[3][5]

The Prodrug Concept: this compound

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the active drug, valsartan.

Table 1: Angiotensin II AT1 Receptor Binding Affinity of Valsartan

| Parameter | Value | Species/Tissue | Reference |

| Ki | 2.38 nM | Rat aortic smooth muscle cell membranes | [2] |

| Kd | 1.44 nM | Rat aortic smooth muscle cell AT1 receptor | [6] |

| pKi | 7.65 ± 0.12 | Cloned wild type AT1 receptors (COS-7 cells) | [7] |

Note: No direct binding affinity data (Ki or IC50) for this compound at the AT1 receptor was found in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Valsartan

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | Oral administration | [8][9] |

| Absolute Bioavailability | 23% (capsule), 39% (solution) | Oral administration | [10] |

| Elimination Half-life (t½) | ~6 - 9 hours | Oral administration | [9][10] |

| Volume of Distribution (Vd) | 17 L | Intravenous administration | [8] |

| Plasma Protein Binding | 95% | - | [4] |

Note: No specific pharmacokinetic data for the in vivo conversion of this compound to valsartan was found in the reviewed literature.

Experimental Protocols

The following protocols are generalized from various patented and published synthetic methods.

Synthesis of this compound (General Procedure)

This process typically involves the N-alkylation of L-valine methyl ester with a substituted biphenyl derivative, followed by N-acylation.

Materials:

-

L-valine methyl ester hydrochloride

-

4-Bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl (or a protected precursor)

-

Valeryl chloride

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

An appropriate solvent (e.g., dichloromethane, N,N-dimethylformamide)

Procedure:

-

N-alkylation: L-valine methyl ester hydrochloride is reacted with 4-bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl in the presence of a base in a suitable solvent. The reaction mixture is stirred at a controlled temperature until completion.

-

Work-up and Isolation: The reaction mixture is typically washed with an aqueous solution to remove salts and then the organic layer is separated. The solvent is removed under reduced pressure to yield the crude N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester.

-

N-acylation: The product from the previous step is dissolved in a solvent and reacted with valeryl chloride in the presence of a base. The reaction is monitored for completion.

-

Final Work-up and Purification: The reaction mixture is washed, and the organic layer is concentrated. The crude this compound can be purified by crystallization or chromatography.

Hydrolysis of this compound to Valsartan

This procedure describes the conversion of the methyl ester to the active carboxylic acid.

Materials:

-

This compound

-

A base (e.g., sodium hydroxide, potassium hydroxide)

-

A solvent system (e.g., methanol/water, ethanol/water)

-

An acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Saponification: this compound is dissolved in a suitable solvent mixture. An aqueous solution of a base (e.g., NaOH) is added, and the mixture is stirred at room or elevated temperature. The progress of the hydrolysis is monitored by a suitable analytical technique (e.g., HPLC, TLC).

-

Neutralization and Extraction: Once the reaction is complete, the mixture is cooled, and the pH is adjusted to acidic (typically pH 2-3) with an acid. This protonates the carboxylic acid, causing it to precipitate or allowing it to be extracted into an organic solvent.

-

Isolation and Purification: The precipitated valsartan is collected by filtration, or the organic extract is concentrated. The crude valsartan can be further purified by recrystallization from an appropriate solvent system.

Visualizations

Signaling Pathway

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Valsartan on the AT1 receptor.

Experimental Workflow

Caption: Generalized workflow for an AT1 receptor competitive binding assay.

Logical Relationship

Caption: The logical pathway from the prodrug this compound to its therapeutic effect.

Conclusion

This compound serves as a crucial prodrug form of valsartan, a highly potent and selective angiotensin II AT1 receptor antagonist. The therapeutic efficacy of valsartan stems from its ability to block the detrimental cardiovascular effects of angiotensin II, leading to vasodilation and reduced aldosterone secretion. While direct pharmacological and pharmacokinetic data for this compound are not extensively available in the public domain, its role is clearly defined by its chemical structure and the well-documented hydrolysis to the active valsartan molecule. The provided experimental protocols offer a basis for the synthesis and conversion of this important pharmaceutical compound. Further research into the specific absorption, distribution, metabolism, and excretion profile of this compound would provide a more complete understanding of its prodrug characteristics.

References

- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Angiotensin II antagonism in clinical practice: experience with valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. droracle.ai [droracle.ai]

- 6. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Absolute bioavailability and pharmacokinetics of valsartan, an angiotensin II receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Evaluation of Valsartan Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan, a potent and selective angiotensin II type 1 (AT1) receptor blocker, is a widely prescribed antihypertensive agent.[1][2] Its therapeutic efficacy stems from its ability to inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking downstream signaling pathways that lead to vasoconstriction and sodium retention.[1] Valsartan methyl ester is the methyl ester derivative of Valsartan and is a key intermediate in the synthesis of the active drug.[3][4][5][6] As a prodrug, its in-vitro evaluation is critical to understanding its potential for conversion to the active form, its direct interaction with the AT1 receptor, and its overall pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the in-vitro methodologies used to evaluate this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester | [7] |

| Molecular Formula | C25H31N5O3 | [7] |

| Molecular Weight | 449.55 g/mol | [7] |

| CAS Number | 137863-17-3 | [7] |

In-Vitro Biological Activity

This compound has been shown to be a potent antagonist of the angiotensin II receptor. The primary mechanism of action of its active form, valsartan, is the selective blockade of the AT1 receptor, which inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[1][2]

Quantitative In-Vitro Data

| Assay | Endpoint | Value |

| Angiotensin II Antagonism | IC50 | 0.06 µM[8] |

| Angiotensin II-Induced Pressor Response (Rabbit Aorta) | IC50 | 0.068 µM[8] |

| AT1 Receptor Binding Affinity (Valsartan) | Ki | 2.38 nM[9] |

Experimental Protocols

AT1 Receptor Binding Assay

This assay determines the affinity of this compound for the AT1 receptor. It is a competitive binding assay using a radiolabeled ligand.

Workflow for AT1 Receptor Binding Assay

Caption: Workflow for a competitive AT1 receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).

-

Reaction Mixture: In microcentrifuge tubes, combine the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4), a fixed concentration of radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of this compound.

-

Controls:

-

Total Binding: Contains membranes, radioligand, and buffer.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).

-

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to the tubes. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In-Vitro Vasoconstriction Assay

This functional assay assesses the ability of this compound to inhibit Angiotensin II-induced vasoconstriction in isolated arterial rings.

Workflow for In-Vitro Vasoconstriction Assay

References

- 1. Valsartan (CGP-48933) | angiotensin II receptor antagonist | RAAS inhibitor | CAS 137862-53-4 | antihypertensive drug | CGP-48933; CGP48933; Diovan, Prova, Tareg, Miten, Nisis, Vals | InvivoChem [invivochem.com]

- 2. Pharmacology of valsartan, an angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103923028B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. KR20100070908A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. WO2020010643A1 - Method for synthesizing valsartan - Google Patents [patents.google.com]

- 6. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]

- 7. N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | C25H31N5O3 | CID 11561462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (Standard) | Assays from Labm [assay.labm.com]

- 9. rndsystems.com [rndsystems.com]

The Role of Valsartan Methyl Ester in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Valsartan methyl ester, a critical intermediate in the synthesis of the widely prescribed antihypertensive drug, Valsartan. This document details its physicochemical properties, its pivotal role in various synthetic routes to Valsartan, and the analytical techniques employed for its characterization. Furthermore, it elucidates the broader context of its mechanism of action by detailing the Renin-Angiotensin-Aldosterone System (RAAS), the primary target of Valsartan. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery, development, and manufacturing of angiotensin II receptor blockers (ARBs).

Introduction

Valsartan is a potent and selective angiotensin II receptor blocker (ARB) that is widely used for the treatment of hypertension and heart failure.[1][2] It exerts its therapeutic effect by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] The synthesis of Valsartan involves several key steps, with this compound emerging as a crucial intermediate in many manufacturing processes.[3][4] Understanding the chemistry, synthesis, and characterization of this compound is therefore essential for the efficient and controlled production of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the role of this compound in drug discovery and development, with a focus on its synthesis, properties, and analytical characterization.

Physicochemical Properties of this compound

This compound is an off-white to yellow crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C25H31N5O3 | [6] |

| Molecular Weight | 449.55 g/mol | [6] |

| CAS Number | 137863-17-3 | [6] |

| Melting Point | 129-130 °C | [5] |

| Boiling Point (Predicted) | 647.7 ± 65.0 °C | [5] |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.15 ± 0.10 | [5] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol. | [6] |

| Storage Temperature | 2-8 °C | [6] |

Role of this compound in Valsartan Synthesis

This compound is a key intermediate in several synthetic routes to Valsartan. Its primary function is to protect the carboxylic acid group of the L-valine moiety during the preceding synthetic steps, which is then deprotected in the final step to yield Valsartan.

General Synthetic Workflow

A common synthetic strategy involves the coupling of a protected L-valine derivative, such as L-valine methyl ester, with a substituted biphenyl derivative, followed by acylation and the formation of the tetrazole ring. The methyl ester group is then hydrolyzed to yield the final product, Valsartan.

Experimental Protocols

This protocol describes the initial coupling reaction to form a precursor to this compound.

-

Materials:

-

L-valine methyl ester (Val-OMe, 24.3g, 0.185mol)

-

Diisopropylethylamine (18.7g, 0.185mol)

-

Dichloromethane (300mL)

-

N-trityl-2'-tetrazolyl-4-bromomethylbiphenyl (BBTT, 100g, 0.179mol) in Dichloromethane (300mL)

-

5% Sodium bicarbonate aqueous solution

-

Saturated brine

-

-

Procedure:

-

In a 1000mL four-neck flask equipped with a drying tube, thermometer, dropping funnel, and mechanical stirrer, add L-valine methyl ester, diisopropylethylamine, and dichloromethane.

-

Stir the mixture to dissolve the solids and then cool to -10 to 0 °C.

-

Add the solution of N-trityl-2'-tetrazolyl-4-bromomethylbiphenyl in dichloromethane dropwise to the cooled mixture.

-

After the addition is complete, continue the reaction for 4 to 5 hours at 0-10 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a developing solvent of n-hexane:ethyl acetate = 5:1.

-

Once the starting material has been consumed, wash the reaction mixture with 5% sodium bicarbonate aqueous solution, followed by saturated brine.

-

Separate the organic phase and remove the dichloromethane under reduced pressure to obtain the crude product.

-

-

Materials:

-

Crude product from the previous step

-

Ethyl acetate (500mL)

-

Triethylamine (21.2g, 0.21mol)

-

n-valeryl chloride (24.2 g, 0.20 mol)

-

-

Procedure:

-

In a 1000mL four-neck flask, dissolve the crude product in ethyl acetate and add triethylamine.

-

Cool the mixture to approximately -10 °C.

-

Slowly add n-valeryl chloride dropwise.

-

After the addition, continue the reaction at this temperature for 3 hours.

-

Raise the temperature to 35 °C and continue the reaction for 5 hours.

-

Monitor the reaction completion by TLC.

-

The final step in the synthesis is the hydrolysis of the methyl ester to the carboxylic acid.

-

General Procedure:

-

Dissolve the this compound intermediate in a suitable solvent mixture, such as THF:MeOH=1:1.[7]

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH).[7]

-

Stir the reaction mixture at room temperature until the hydrolysis is complete, which can be monitored by HPLC.

-

Remove the organic solvents by rotary evaporation.

-

Acidify the aqueous residue with an acid, such as HCl, to a pH of ~3.[7]

-

Extract the product, Valsartan, with an organic solvent like ethyl acetate.

-

Dry the organic phase over a drying agent (e.g., Na2SO4) and remove the solvent to obtain crude Valsartan.

-

Analytical Characterization

The purity and identity of this compound are critical for ensuring the quality of the final Valsartan API. Various analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for monitoring the progress of the synthesis reactions.

Table 2: Representative HPLC Method for Analysis of Valsartan and its Intermediates

| Parameter | Condition | Reference |

| Column | Thermo-hypersil ODS (150 mm × 4.6 mm i.d., 5 µm particle size) | [8] |

| Mobile Phase | Water: Acetonitrile: Glacial Acetic Acid (500:500:0.1 v/v/v) | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection | UV at 273 nm | [8] |

| Column Temperature | 25 °C | [8] |

| Injection Volume | 20 µL | [8] |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of this compound.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

Valsartan, the active drug derived from this compound, exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[9][10]

The RAAS Signaling Pathway

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).[9][10] Angiotensin II binds to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[1]

Biological Activity of Valsartan

Valsartan is a highly selective antagonist for the AT1 receptor, with a much lower affinity for the AT2 receptor.[11] By blocking the AT1 receptor, Valsartan effectively counteracts the hypertensive effects of angiotensin II. While this compound is the immediate precursor, it is the hydrolyzed form, Valsartan, that is the pharmacologically active agent.

Conclusion

This compound is a cornerstone intermediate in the synthesis of the vital antihypertensive drug, Valsartan. A thorough understanding of its chemical properties, synthetic pathways, and analytical characterization is paramount for the efficient and high-quality production of this life-saving medication. This technical guide has provided a comprehensive overview of these aspects, alongside the biological context of the Renin-Angiotensin-Aldosterone System, to serve as a valuable resource for scientists and professionals in the pharmaceutical industry. Further research into the specific biological and pharmacokinetic properties of this compound itself could provide additional insights into its role and potential impact during the drug manufacturing process.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology of valsartan, an angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 137863-17-3 [chemicalbook.com]

- 6. This compound CAS#: 137863-17-3 [m.chemicalbook.com]

- 7. Documents download module [ec.europa.eu]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. Valsartan (CGP-48933) | angiotensin II receptor antagonist | RAAS inhibitor | CAS 137862-53-4 | antihypertensive drug | CGP-48933; CGP48933; Diovan, Prova, Tareg, Miten, Nisis, Vals | InvivoChem [invivochem.com]

Valsartan Methyl Ester: A Core Precursor in the Synthesis of an Essential Angiotensin II Receptor Blocker

Valsartan is a widely prescribed oral medication for the management of hypertension and heart failure.[1] As a potent and selective angiotensin II receptor blocker (ARB), it plays a crucial role in cardiovascular therapy.[2][3] The synthesis of this complex molecule involves several intricate steps, with multiple patented routes established for its industrial production. A common and efficient strategy employs Valsartan methyl ester as a key intermediate. This approach leverages the methyl ester group as a protecting agent for the carboxylic acid functionality of the L-valine raw material, facilitating high-yield coupling and acylation reactions. This technical guide provides an in-depth exploration of the synthetic pathways involving this compound, complete with experimental protocols and quantitative data.

The Synthetic Significance of this compound

The use of L-valine methyl ester as a starting material is a cornerstone of many Valsartan synthesis routes.[4] The esterification of the carboxylic acid group serves two primary purposes:

-

Activation for Nucleophilic Attack: The ester form allows the amino group of the L-valine moiety to act as a nucleophile in reactions with electrophilic biphenyl derivatives without interference from the acidic proton of the carboxylic acid.

-

Protection: The methyl ester group prevents the carboxylic acid from participating in unwanted side reactions during the subsequent N-acylation step.

The final step in these synthetic routes is the hydrolysis, or saponification, of the methyl ester to yield the active pharmaceutical ingredient, Valsartan.[1]

Synthetic Pathways Involving this compound

Two primary pathways are commonly employed for the synthesis of Valsartan via its methyl ester intermediate. The key difference lies in the sequence of the N-acylation and the biphenyl coupling reactions.

Pathway A: Alkylation Followed by N-Acylation

This traditional route involves the initial alkylation of L-valine methyl ester with a protected biphenyl derivative, followed by acylation with valeryl chloride. The tetrazole ring is typically protected with a trityl group to prevent side reactions.

The general sequence of this pathway is as follows:

-

Alkylation: L-valine methyl ester is reacted with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.[4][5]

-

N-Acylation: The resulting secondary amine is acylated using valeryl chloride.[5]

-

Hydrolysis and Deprotection: The methyl ester is hydrolyzed, and the trityl protecting group is removed to yield Valsartan.[4]

Pathway B: N-Acylation, Suzuki Coupling, and Hydrolysis

An alternative, more convergent approach involves an initial N-acylation, followed by a Suzuki-Miyaura cross-coupling reaction to form the biphenyl structure, and a final hydrolysis step. This method is well-suited for continuous flow synthesis.[1][6]

The key steps in this pathway are:

-

N-Acylation: A boronic acid ester derivative is N-acylated with valeryl chloride.[1][6]

-

Suzuki-Miyaura Coupling: The acylated intermediate is coupled with a 2-halobenzonitrile.[6]

-

Tetrazole Formation: The cyano group is converted to a tetrazole ring.

-

Methyl Ester Hydrolysis: The final step is the saponification of the methyl ester to produce Valsartan.[1][6]

Quantitative Data on Synthesis

The efficiency of the synthetic steps is crucial for industrial-scale production. The following tables summarize reported yields for key transformations in the synthesis of Valsartan involving the methyl ester precursor.

Table 1: Yields for Suzuki Coupling Pathway Intermediates [6]

| Reaction Step | Starting Materials | Product | Catalyst/Reagents | Yield |

| N-Acylation | Boronic acid ester, Valeryl chloride | N-Acylated Borate | Dioxane, DIPEA | ~99% Conversion |

| Suzuki Coupling | N-Acylated Borate, 2-Iodobenzonitrile | CN-Biphenyl Intermediate | Ce0.20Sn0.79Pd0.01O2-δ | 70-85% |

| Methyl Ester Hydrolysis | CN-Biphenyl Intermediate | Valsartan Precursor (Acid) | aq. NaOH | >95% Conversion |

Table 2: Purity and Impurity Profile [4]

| Starting Material | Impurity in Starting Material | Impurity Level in Final Valsartan | Analytical Method |

| L-Valine Methyl Ester (Supplier A) | Isoleucine Analogue | 0.13% | HPLC |

| L-Valine Methyl Ester (Supplier B) | Isoleucine Analogue | 0.07% | HPLC |

Note: The data highlights the importance of starting material purity, as impurities like the isoleucine analogue can carry through to the final product.[4]

Detailed Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and patent filings.

Protocol 1: Synthesis of N-[[2'-(N'-trityl-tetrazol-5-yl)-(1,1'-diphenyl)-4-yl]-methyl]-L-valine methyl ester[5]

-

Setup: A 1000 mL four-neck flask is equipped with a mechanical stirrer, thermometer, dropping funnel, and a drying tube.

-

Reagents: Charge the flask with L-valine methyl ester (24.3g, 0.185 mol), diisopropylethylamine (18.7g, 0.185 mol), and dichloromethane (300 mL).

-

Cooling: Stir the mixture to dissolve the solids and cool the flask to a temperature between -10°C and 0°C.

-

Addition: Prepare a solution of N-trityl-2'-tetrazolyl-4-bromomethylbiphenyl (100g, 0.179 mol) in dichloromethane (300 mL). Add this solution dropwise to the cooled reaction flask.

-

Reaction: Maintain the reaction temperature between 0°C and 10°C and continue stirring for 4 to 5 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing solvent of n-hexane:ethyl acetate (5:1). The reaction is complete when the starting biphenyl material is essentially consumed.

-

Work-up: Quench the reaction by washing with a 5% aqueous sodium bicarbonate solution, followed by a wash with saturated brine.

-

Isolation: Separate the organic phase and remove the dichloromethane under reduced pressure to yield the crude product.

Protocol 2: Chemical Hydrolysis of this compound Precursor[6]

-

Setup: A suitable reaction vessel is charged with the Valsartan precursor methyl ester (e.g., CN-biphenyl derivative 14 , 25 mg, 0.06 mmol).

-

Solvent: Dissolve the starting material in a 1:1 mixture of THF and MeOH (1 mL).

-

Reagent Addition: Add aqueous sodium hydroxide (1 M, 615 µL, 10 eq.) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for approximately 23 hours.

-

Solvent Removal: Remove the organic solvents by rotary evaporation.

-

Acidification: Acidify the remaining aqueous mixture using 6 M HCl until a pH of approximately 3 is reached.

-

Extraction: Extract the aqueous phase three times with ethyl acetate (3 mL each).

-

Drying and Isolation: Combine the organic extracts, dry over sodium sulfate (Na2SO4), and remove the solvent to yield the hydrolyzed product. The crude product can be purified by column chromatography.[6]

Analytical Characterization

The monitoring of reaction progress and the determination of purity for Valsartan and its intermediates are critical. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[4][7]

-

Purity Analysis: RP-HPLC methods are developed to separate Valsartan from its precursors, starting materials, and potential impurities.[3] A common detection wavelength is around 225-250 nm.[3][7]

-

Impurity Profiling: HPLC is crucial for quantifying impurities, such as the isoleucine analogue of Valsartan, which can arise from impurities in the L-valine methyl ester starting material.[4] Levels of such impurities are strictly controlled to meet pharmaceutical standards.

Workflow for Synthesis and Analysis

The overall process from the methyl ester precursor to the final, purified active pharmaceutical ingredient (API) involves a tightly controlled workflow.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]

- 5. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]

- 6. Documents download module [ec.europa.eu]

- 7. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Valsartan Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis of Valsartan methyl ester, a key intermediate in the production of the antihypertensive drug Valsartan. The information is compiled from various established chemical synthesis routes.

Introduction

Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. The synthesis of Valsartan often proceeds through the formation of its methyl ester derivative. This intermediate facilitates purification and subsequent chemical transformations. The protocols outlined below describe common methods for the synthesis of N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine methyl ester, also known as this compound.

Quantitative Data Summary

The following table summarizes quantitative data from a representative synthesis protocol for key intermediates and the final methyl ester product.

| Compound Name | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) | Melting Point (°C) |

| N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate | 785.87 | 76 | 98.14% | 172-176 |

| N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine Methyl Ester | 449.54 | 72.3 | 97.21% | 70-71 |

| This compound Sodium Salt | 471.52 | - | 99.4% | - |

| This compound Potassium Salt | 487.62 | - | 99.5% | - |

Experimental Protocols

Protocol 1: Synthesis of N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate

This protocol details the synthesis of a protected precursor to this compound.

Materials:

-

1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole

-

L-Valine methyl ester hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

10% w/w aqueous sodium chloride solution

-

Oxalic acid dihydrate

-

Anhydrous sodium sulfate

Procedure:

-

To a mixture of 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole (400 g, 0.717 mol) and N,N-dimethylformamide (400 mL) at 25−30 °C, add L-valine methyl ester hydrochloride (132.2 g, 0.789 mol) and stir for 10 minutes.[1]

-

Add N,N-diisopropylethylamine (231.7 g, 1.79 mol) to the reaction mass and heat to 45−50 °C.

-

Maintain the reaction at 45−50 °C until completion.

-

Cool the reaction mixture to 20−30 °C and dissolve it in ethyl acetate.

-

Wash the organic layer successively with water and 10% w/w aqueous sodium chloride solution.

-

Separate the ethyl acetate layer and treat it with oxalic acid dihydrate (99.5 g, 0.789 mol) at 10−15 °C.

-

Cool the mixture to 0−5 °C, filter the solid product, wash with ethyl acetate (400 mL), and dry at 45−50 °C to yield the title compound.[1]

Protocol 2: Synthesis of N-(1-Oxopentyl)-N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester

This protocol describes the acylation of the precursor synthesized in Protocol 1.

Materials:

-

N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate

-

Toluene

-

Water

-

10% w/w aqueous sodium carbonate solution

-

Valeryl chloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous sodium sulfate

Procedure:

-

Add the product from Protocol 1 (150 g, 0.215 mol) to a mixture of toluene (450 mL) and water (300 mL).

-

Basify the mixture with 10% w/w aqueous sodium carbonate solution (450 mL) at 20−30 °C.

-

Separate the organic layer, wash with water (150 mL) followed by 10% w/w aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

React the dried organic layer with valeryl chloride (33.7 g, 0.23 mol) in the presence of N,N-diisopropylethylamine (55.6 g, 0.43 mol) at 0−5 °C to yield the title compound.[1]

Protocol 3: Synthesis of N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine Methyl Ester (this compound)

This protocol outlines the deprotection of the trityl group to yield the final this compound.

Materials:

-

Product from Protocol 2

-

Methanol

-

20% w/w Isopropyl alcohol hydrogen chloride (IPA-HCl)

-

Ethyl acetate

-

2% w/w aqueous sodium carbonate solution

-

10% w/w aqueous acetic acid

-

Water

Procedure:

-

Add the product from Protocol 2 (100 g, 0.1445 mol) to a mixture of methanol (1 L) and 20% w/w isopropyl alcohol hydrogen chloride (2.756 g; 0.0143 mol) at 20−30 °C and stir for 5 hours.[1]

-

Cool the reaction mass, filter off the solid byproduct (trityl methyl ether), and concentrate the filtrate.

-

Dissolve the resulting concentrated mass in ethyl acetate (300 mL) and treat with 2% w/w aqueous sodium carbonate solution (700 mL).

-

Separate the aqueous layer and adjust the pH to 7−8 with 10% w/w aqueous acetic acid.

-

Wash the solution with ethyl acetate (100 mL).

-

Separate the aqueous layer and acidify with 10% w/w aqueous acetic acid to a pH of 4.0 to precipitate the product.

-

Filter the solid product, wash with water, and dry to yield this compound.[1]

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the key steps in the synthesis of this compound from its precursors.

Caption: Reaction scheme for the synthesis of this compound.

References

Step-by-step synthesis of Valsartan methyl ester

An efficient and widely documented method for the synthesis of Valsartan methyl ester, a key intermediate in the production of the antihypertensive drug Valsartan, is presented in these application notes. The protocol outlines a multi-step synthesis beginning with the N-alkylation of L-valine methyl ester hydrochloride, followed by N-acylation and the formation of the characteristic tetrazole ring.

Experimental Protocols

Materials and Methods

The reagents and solvents required for this synthesis include L-valine methyl ester hydrochloride, 4'-bromomethyl-2-cyanobiphenyl, N,N-diisopropylethylamine, valeryl chloride, triethylamine, sodium azide, triethylamine hydrochloride, and various organic solvents for reaction and purification. All reagents should be of analytical grade.

Step 1: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester

The initial step involves the N-alkylation of L-valine methyl ester with 4'-bromomethyl-2-cyanobiphenyl.

Procedure:

-

To a solution of L-valine methyl ester hydrochloride (1.0 eq) in dichloromethane, add N,N-diisopropylethylamine (2.5 eq).

-

Add 4'-bromomethyl-2-cyanobiphenyl (1.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-(1-Oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester

The second step is the N-acylation of the previously synthesized amine with valeryl chloride.

Procedure:

-

Dissolve the crude N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester (1.0 eq) in dichloromethane.

-

Add triethylamine (1.5 eq) to the solution and cool to 0-5 °C.

-

Slowly add valeryl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water, aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude acylated product.

Step 3: Synthesis of this compound (N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Methyl Ester)

The final step involves the formation of the tetrazole ring from the nitrile group.

Procedure:

-

Dissolve the crude N-(1-Oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester (1.0 eq) in toluene.

-

Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.[1]

-

Heat the reaction mixture to 100-105 °C and maintain for approximately 10 hours.[1]

-

After completion, cool the reaction mixture and add water.

-

Adjust the pH of the aqueous layer to 2-3 with hydrochloric acid, which may result in the precipitation of the product.[1]

-

Filter the solid product and wash with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as toluene or an ethyl acetate/petroleum ether mixture.[1]

Data Presentation

| Step | Product | Reagents | Solvent | Yield | Purity | Reference |

| 1 & 2 | N-(1-Oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester | L-valine methyl ester HCl, 4'-bromomethyl-2-cyanobiphenyl, Valeryl chloride | Dichloromethane | ~80% (combined) | - | [2] |

| 3 | This compound | Sodium azide, Triethylamine hydrochloride | Toluene | - | >99% | [1] |

| Overall | Valsartan | - | - | 39% | >99.9% | [3][4] |

Experimental Workflow Visualization

Caption: Synthetic pathway for this compound.

References

Application Note: Quantitative Analysis of Valsartan Methyl Ester using a Validated LC-MS/MS Method

AN-001 | For Research Use Only

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of valsartan methyl ester in human plasma. This compound is a key intermediate in the synthesis of the antihypertensive drug valsartan and may be present as a process-related impurity. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The assay was validated according to FDA guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over the concentration range of 1.0 to 1000 ng/mL.[1] This method is suitable for pharmacokinetic studies, impurity profiling, and quality control in drug development.

Introduction

Valsartan is a widely prescribed angiotensin II receptor blocker used to treat hypertension and heart failure.[2] During its synthesis, this compound is a crucial intermediate. Consequently, residual amounts of this ester may persist in the final active pharmaceutical ingredient (API) as an impurity. Monitoring and quantifying such impurities is critical for ensuring the safety and efficacy of the drug product. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for accurately measuring trace levels of this compound in complex biological matrices.[3] This note provides a comprehensive protocol for this application.

Principle

The method involves the extraction of this compound and a stable isotope-labeled internal standard (IS), Valsartan-d9, from human plasma using solid-phase extraction (SPE). The extracted samples are then injected into an HPLC system where the analyte and IS are chromatographically separated from endogenous plasma components. The column eluent is directed to a triple quadrupole mass spectrometer. Quantification is performed using electrospray ionization in the positive ion mode (ESI+) and Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the IS.[4]

Experimental Protocol

Reagents and Materials

-

Analytes: this compound (Reference Standard), Valsartan-d9 (Internal Standard).

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (analytical grade), ammonium formate.

-

Plasma: K3EDTA human plasma.

-

SPE Cartridges: Oasis HLB 30 mg/1 cc.[5]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Valsartan-d9 in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Valsartan-d9 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid-Phase Extraction)

-

Allow plasma samples to thaw to room temperature.

-

To 300 µL of plasma, add 50 µL of the IS working solution (100 ng/mL Valsartan-d9) and vortex briefly.[4]

-

Pre-treat the samples by adding 300 µL of 1% formic acid in water and vortex.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.[5]

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The analysis is performed using a standard HPLC system coupled to a triple quadrupole mass spectrometer. The parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| HPLC Column | Luna C18 (150 x 4.6 mm, 5 µm)[4] |

| Mobile Phase | A: 5 mM Ammonium Formate in WaterB: Acetonitrile |

| Gradient | Isocratic: 80% B[4] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Analyte (this compound) | Internal Standard (Valsartan-d9) |

|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) m/z | 450.5 | 445.3[4] |

| Product Ion (Q3) m/z | 365.4 | 300.4[4] |

| Dwell Time | 200 ms | 200 ms |

| Declustering Potential (DP) | 45 V | 40 V[4] |

| Collision Energy (CE) | 20 V | 16 V[4] |

| Ion Source Gas 1 | 40 psi | 40 psi |

| Ion Source Gas 2 | 60 psi | 60 psi |

| Curtain Gas | 25 psi | 25 psi |

| Temperature | 550°C | 550°C |

Method Validation Summary

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[6] The validation assessed linearity, sensitivity, precision, accuracy, recovery, and stability.

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity Range | r² ≥ 0.99 | 1.0 - 1000 ng/mL (r² > 0.998) |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10; Accuracy ±20%; Precision ≤20% CV | 1.0 ng/mL |

| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 2.5% - 7.8% |

| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.1% - 8.5% |

| Intra-day Accuracy (% Nominal) | 85-115% (80-120% at LLOQ) | 94.5% - 106.2% |

| Inter-day Accuracy (% Nominal) | 85-115% (80-120% at LLOQ) | 96.1% - 104.7% |

| Recovery | Consistent and reproducible | >85% |